methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
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Overview
Description
Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with a brominated acylating agent, followed by cyclization to form the imidazo[1,2-a]pyrazine core. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to facilitate the cyclization and bromination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Material Science: Due to its unique structural properties, it is also explored for applications in material science, such as the development of novel organic semiconductors.
Mechanism of Action
The mechanism of action of methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar fused bicyclic structure and are also used in medicinal chemistry for their biological activities.
Pyrrolopyrazine Derivatives: These compounds have a similar pyrazine core and are explored for their potential therapeutic applications.
Uniqueness
Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable compound in drug discovery and other scientific research fields.
Properties
CAS No. |
1607830-93-2 |
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Molecular Formula |
C8H6BrN3O2 |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
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